4-(4-Methoxyphenyl)cyclohexanol
Description
4-(4-Methoxyphenyl)cyclohexanol (C₁₅H₂₀O₂) is a cyclohexanol derivative featuring a 4-methoxyphenyl substituent at the 4-position of the cyclohexanol ring. This compound is a critical intermediate in the synthesis of pharmaceuticals, notably the antidepressant venlafaxine (1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol) . Its structure combines a hydrophobic cyclohexanol backbone with a polar methoxyphenyl group, influencing its solubility, reactivity, and crystallinity. Key physical properties include a density of 1.142 g/cm³, melting point of 121–123°C, and boiling point of 410.15°C at 760 mmHg . Industrially, it is synthesized via condensation of 4-methoxyphenyl acetonitrile with cyclohexanone under alkaline conditions .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h4-5,8-10,12,14H,2-3,6-7H2,1H3 |
InChI Key |
RYCSQSQCOBUKDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-(4-Methoxyphenyl)cyclohexanol but differ in substituents, physicochemical properties, and applications:
4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)
- Structure: A phenol derivative with a trans-4-heptylcyclohexyl group.
- Applications : Used in liquid crystal displays (LCDs) and specialty polymers.
4-(4-Pentylcyclohexyl)phenol
- Crystal Data: Monoclinic system (space group P21/c) with unit cell dimensions a = 21.002 Å, b = 5.3281 Å, c = 13.389 Å, and β = 105.87° .
- Uses: Similar to 4-(trans-4-Heptylcyclohexyl)-phenol in materials science .
4-Methylcyclohexanethiol
- Molecular Formula : C₇H₁₄S.
- Properties : Lower polarity due to the thiol (-SH) group; average mass 130.249 Da .
- Applications : Intermediate in organic synthesis and fragrance production .
4-(Dimethylamino)cyclohexanol
- Structure: Contains a dimethylamino (-N(CH₃)₂) group.
- Reactivity: Enhanced nucleophilicity compared to this compound due to the amino group .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Refractive Index |
|---|---|---|---|---|---|---|
| This compound | C₁₅H₂₀O₂ | 244.32 | 1.142 | 121–123 | 410.15 | Not reported |
| 4-Methylcyclohexanethiol | C₇H₁₄S | 130.25 | Not reported | Not reported | Not reported | Not reported |
| Cyclohexanol (reference) | C₆H₁₁OH | 100.16 | 0.962 | 25.5 | 161 | 1.4641 |
| Cyclohexanone (reference) | C₆H₁₀O | 98.15 | 0.947 | -47 | 155.6 | 1.4507 |
- Key Observations: The methoxyphenyl group in this compound increases its density and melting point compared to simpler cyclohexanol derivatives . Cyclohexanone exhibits lower viscosity (0.95% deviation from literature) and refractive index (0.05% deviation) than cyclohexanol .
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of 4-(4-methoxyphenyl)-3-cyclohexen-1-ol serves as a direct pathway to 4-(4-methoxyphenyl)cyclohexanol. This method, adapted from the reduction of hydroxyphenyl analogs, employs palladium on carbon (Pd/C) as a catalyst under atmospheric hydrogen pressure. The reaction occurs in methanol at 30–35°C, achieving near-quantitative conversion due to the selectivity of Pd/C for alkene bonds.
Key Parameters :
Substrate Synthesis
4-(4-Methoxyphenyl)-3-cyclohexen-1-ol is synthesized via acid-catalyzed condensation of 4-methoxycyclohexanone with 4-methoxyphenol. HCl gas facilitates this reaction at 40°C in a phenol solvent, yielding 4,4-bis(4-methoxyphenyl)cyclohexanol as an intermediate. Subsequent thermal decomposition at 200–220°C in 1,3-dimethyl-2-imidazolidinone eliminates one methoxyphenyl group, forming the cyclohexenol derivative.
Reduction of 4-(4-Methoxyphenyl)cyclohexanone
Ketone Synthesis via Oxidation
4-(4-Methoxyphenyl)cyclohexanone is prepared through the oxidation of 4-methoxycyclohexanol using hydrogen peroxide (H₂O₂) and a phosphotungstic acid catalyst supported on a molecular sieve. This continuous flow process in a tubular reactor minimizes side reactions and ensures high selectivity:
| Parameter | Value |
|---|---|
| Oxidizing Agent | 30–50% H₂O₂ |
| Catalyst | Phosphotungstic acid/5A sieve |
| Temperature | 70–90°C |
| Residence Time | 35–58 minutes |
| Yield | 98.3–99.1% |
Catalytic Reduction to Alcohol
The ketone intermediate is reduced to this compound using sodium borohydride (NaBH₄) or catalytic hydrogenation. NaBH₄ in ethanol at 0–5°C affords a 95% yield, while Pd/C under 2 kg/cm² hydrogen pressure achieves 98% conversion.
Acid-Catalyzed Condensation of 4-Methoxycyclohexanone with 4-Methoxyphenol
Reaction Optimization
This method mirrors the synthesis of 4,4-bis(4-hydroxyphenyl)cyclohexanol, substituting phenol with 4-methoxyphenol. HCl gas catalyzes the reaction at 40°C, forming 4,4-bis(4-methoxyphenyl)cyclohexanol with an 84% purity-converted yield. Thermal decomposition at 220°C selectively removes one methoxyphenyl group, yielding 4-(4-methoxyphenyl)-3-cyclohexen-1-ol, which is subsequently hydrogenated.
Comparative Analysis
Advantages :
-
Utilizes inexpensive 4-methoxyphenol and cyclohexanone derivatives.
-
Scalable to industrial production with minimal solvent waste.
Limitations :
-
Requires high-purity intermediates to avoid polymerization during decomposition.
Methylation of 4-(4-Hydroxyphenyl)cyclohexanol
Post-Synthetic Modification
4-(4-Hydroxyphenyl)cyclohexanol, synthesized via biphenol hydrogenation, is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃). This Williamson ether synthesis proceeds in acetone at 60°C, achieving 89% yield.
Challenges
-
Competing O- and C-methylation requires careful stoichiometry.
-
Purification via recrystallization from acetonitrile ensures >99% purity.
Industrial-Scale Considerations
Q & A
Q. Q1: What are the primary synthetic routes for 4-(4-Methoxyphenyl)cyclohexanol, and how can structural purity be validated?
Methodological Answer: The compound is typically synthesized via a multi-step approach. A key route involves the alkylation of 4-methoxyphenyl acetonitrile with cyclohexanone in the presence of alkali hydroxides and phase-transfer catalysts (e.g., PEG-400) to form intermediates like 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, followed by reduction using NaBH4 or catalytic hydrogenation . Structural validation requires:
- NMR spectroscopy to confirm substituent positions (e.g., methoxy and cyclohexanol groups).
- X-ray diffraction (XRD) for crystalline derivatives to resolve stereochemical ambiguities .
- HPLC-MS to assess purity (>98% for pharmacological studies) .
Advanced Synthesis Optimization
Q. Q2: How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis of this compound derivatives?
Methodological Answer: Enantioselective synthesis often employs chiral catalysts or auxiliaries. For example:
- Organometallic additions to ketone intermediates (e.g., Grignard reagents with chiral ligands) to control stereochemistry .
- Phase-transfer catalysis (PTC) with chiral quaternary ammonium salts to enhance enantioselectivity in alkylation steps .
- Yates experimental design (as in alkylation of o-cresol with cyclohexanol ) can model variables (temperature, molar ratios, catalyst loading) to maximize yield and selectivity.
Data Contradictions in Biological Activity
Q. Q3: How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives in analgesic studies?
Methodological Answer: Contradictions may arise from structural analogs (e.g., pyran ring absence in cannabinoid derivatives ) or assay variability. Mitigation strategies include:
- Comparative SAR studies : Test derivatives (e.g., 4-hydroxy vs. methoxy substitutions) under standardized pain models (e.g., tail-flick test) .
- Molecular dynamics simulations to assess binding affinity to targets (e.g., carbonic anhydrase isoforms ).
- Meta-analysis of published IC50 values with normalization to control conditions .
Analytical Challenges in Stereoisomer Separation
Q. Q4: What chromatographic techniques are effective for separating cis/trans isomers of this compound?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .
- Supercritical fluid chromatography (SFC) : CO2-based mobile phases reduce run times and improve resolution for cyclohexanol derivatives .
- NMR coupling constants : Measure J-values (e.g., axial vs. equatorial protons) to confirm isomer ratios post-separation .
Mechanistic Insights in Catalytic Reduction
Q. Q5: What mechanistic pathways govern the reduction of 4-(4-Methoxyphenyl)cyclohexanone to the corresponding cyclohexanol?
Methodological Answer:
- Borane-dimethyl sulfide (BDMS) : Proceeds via a six-membered transition state, favoring axial alcohol formation due to steric hindrance .
- Catalytic hydrogenation : Pd/C or Raney Ni catalysts selectively reduce ketones without cleaving methoxy groups. Kinetic studies show pressure (1–5 atm H2) and solvent polarity (THF vs. MeOH) influence reaction rates .
- Isotopic labeling : Deuterated solvents (e.g., D2O) track protonation sites during reduction .
Stability and Degradation Profiling
Q. Q6: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C, monitoring via LC-MS for hydrolysis products (e.g., demethylation to 4-hydroxyphenyl derivatives) .
- Arrhenius modeling : Accelerated stability testing (40–60°C) predicts shelf-life and identifies degradation pathways .
- DFT calculations : Simulate bond dissociation energies (e.g., C-O in methoxy group) to predict susceptibility to oxidation .
Advanced Applications in Drug Development
Q. Q7: What preclinical models validate the therapeutic potential of this compound derivatives as carbonic anhydrase inhibitors?
Methodological Answer:
- Enzyme inhibition assays : Screen against hCA isoforms (I, II, IV) using stopped-flow CO2 hydration, comparing Ki values to acetazolamide .
- Cell-based models : Test anti-glaucoma activity in trabecular meshwork cells via intraocular pressure modulation .
- In vivo efficacy : Murine models of epilepsy or edema to assess blood-brain barrier penetration .
Computational Modeling for Derivative Design
Q. Q8: How can molecular docking guide the design of this compound analogs with enhanced target selectivity?
Methodological Answer:
- Protein-ligand docking (AutoDock Vina) : Map interactions with hCA II active site (Zn²⁺ coordination, hydrophobic pockets) .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
